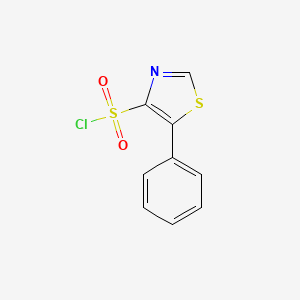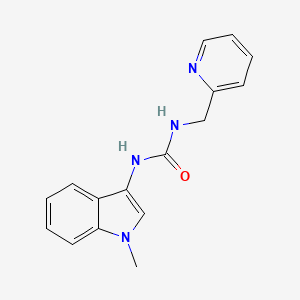
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a pyridine ring attached to the urea moiety
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 2-pyridinemethanol.
Formation of Urea Derivative: The key step involves the reaction of 1-methyl-1H-indole with 2-pyridinemethanol in the presence of a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the urea moiety.
Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of novel catalysts and ligands for chemical reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interactions with proteins and enzymes.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position. The change in position can affect its chemical and biological properties.
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea: In this compound, the pyridine ring is attached at the 4-position. This structural variation can lead to differences in reactivity and interactions with molecular targets.
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylethyl)urea: This compound has an ethyl linker between the pyridine ring and the urea moiety, which can influence its overall conformation and properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics.
Propiedades
IUPAC Name |
1-(1-methylindol-3-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-14(13-7-2-3-8-15(13)20)19-16(21)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGILJDQATSZVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
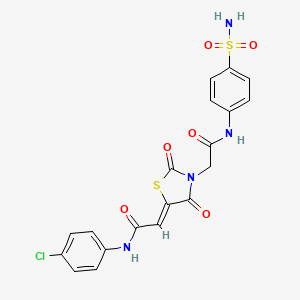
![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)
![3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620769.png)
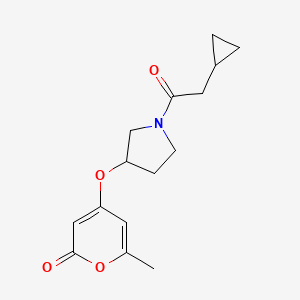
![2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2620771.png)
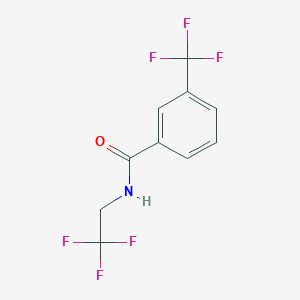
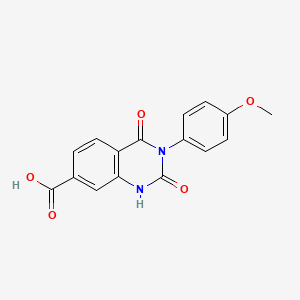
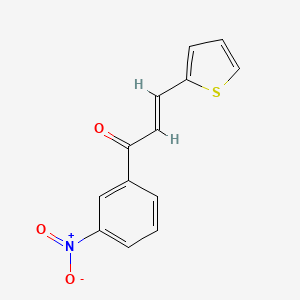
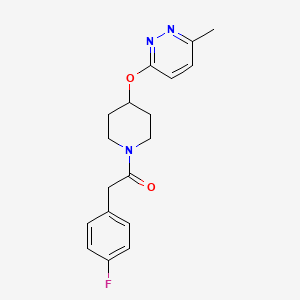
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![Methyl 2-[(3-methylphenyl)formamido]acetate](/img/structure/B2620779.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
![2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2620786.png)
